molecular formula C20H25N3O6S B2880355 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate CAS No. 1351584-63-8

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate

Cat. No.: B2880355
CAS No.: 1351584-63-8
M. Wt: 435.5
InChI Key: JTKFOASODGFQIX-UHFFFAOYSA-N
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Description

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyloxy group, and a thiazole moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-((benzyloxy)methyl)piperidine.

    Thiazole Incorporation: The next step involves the introduction of the thiazole ring. This can be done by reacting the piperidine intermediate with thiazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

    Oxalate Salt Formation: Finally, the acetamide is converted to its oxalate salt form by reacting it with oxalic acid in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The piperidine and thiazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide hydrochloride
  • 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide sulfate

Uniqueness

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate stands out due to its oxalate salt form, which enhances its solubility and stability compared to other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Biological Activity

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzymatic modulation. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyloxy methyl group and an acetamide moiety linked to a thiazole ring. Its molecular formula is C21H22N2O2SC_{21}H_{22}N_{2}O_{2}S, with a molecular weight of 366.5 g/mol. The presence of both piperidine and thiazole groups suggests a diverse range of biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxy methyl group enhances the compound's binding affinity, leading to modulation of various enzymatic pathways. This can result in either inhibition or activation depending on the target involved .

Key Biological Activities

  • Anticancer Activity : Preliminary studies indicate that derivatives similar to this compound may induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3, highlighting its potential as an anticancer agent .
  • Enzymatic Modulation : The compound may influence metabolic pathways by interacting with enzymes involved in various biochemical processes, potentially impacting cellular proliferation and survival.
  • Oxalate Interaction : Given that this compound is an oxalate salt, its interaction with calcium oxalate metabolism could be significant, especially in the context of kidney health and stone formation .

In Vitro Studies

In vitro evaluations have demonstrated that compounds structurally related to this compound exhibit selective cytotoxicity against certain cancer cell lines. For instance, compounds with similar structural features have shown significant apoptotic effects on U937 and MCF-7 cell lines, suggesting that modifications in structure can enhance anticancer efficacy .

Case Studies

A notable case study involved a patient diagnosed with oxalate nephropathy linked to high dietary oxalate intake from turmeric supplementation. This case highlighted the implications of oxalate metabolism on kidney health, emphasizing the need for further investigation into compounds like this compound that may influence oxalate levels in patients .

Structure-Activity Relationship (SAR)

The structure–activity relationship analysis indicates that the presence of specific functional groups is crucial for the biological activity of this compound. The benzothiazole moiety plays a significant role in enhancing anticancer activity due to its ability to chelate metal ions like zinc, which are necessary for procaspase activation .

Properties

IUPAC Name

oxalic acid;2-[3-(phenylmethoxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.C2H2O4/c22-17(20-18-19-8-10-24-18)12-21-9-4-7-16(11-21)14-23-13-15-5-2-1-3-6-15;3-1(4)2(5)6/h1-3,5-6,8,10,16H,4,7,9,11-14H2,(H,19,20,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFOASODGFQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=NC=CS2)COCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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